molecular formula C13H19NO B270732 2-methyl-N-(4-methylphenyl)pentanamide

2-methyl-N-(4-methylphenyl)pentanamide

Cat. No.: B270732
M. Wt: 205.3 g/mol
InChI Key: FOYZYLNQFMWUDT-UHFFFAOYSA-N
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Description

2-Methyl-N-(4-methylphenyl)pentanamide is a synthetic amide derivative characterized by a pentanamide backbone with a methyl group at the second carbon and a 4-methylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₄H₁₉NO (MW: 217.31 g/mol). The compound’s structure combines a branched aliphatic chain with an aromatic ring, influencing its physicochemical properties, such as moderate lipophilicity (predicted logP ~3.8) and a polar surface area of ~45.67 Ų, which may affect solubility and membrane permeability .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

2-methyl-N-(4-methylphenyl)pentanamide

InChI

InChI=1S/C13H19NO/c1-4-5-11(3)13(15)14-12-8-6-10(2)7-9-12/h6-9,11H,4-5H2,1-3H3,(H,14,15)

InChI Key

FOYZYLNQFMWUDT-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)C

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 2-methyl-N-(4-methylphenyl)pentanamide with key analogs, highlighting structural differences and their implications:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Key Properties/Activities References
This compound C₁₄H₁₉NO 217.31 4-methylphenyl, 2-methylpentanamide ~3.8 Moderate lipophilicity, no reported bioactivity
N-(4-Methoxyphenyl)pentanamide C₁₂H₁₇NO₂ 207.27 4-methoxyphenyl ~2.5* Anthelmintic activity; high drug-likeness
N-[4-(4-Nitrophenoxy)phenyl]pentanamide C₁₇H₁₆N₂O₅ 328.32 4-nitrophenoxy ~4.2* Crystal structure with intermolecular H-bonding
5-Chloro-N-(4-nitrophenyl)pentanamide C₁₁H₁₃ClN₂O₃ 256.69 4-nitro, 5-chloro ~3.9 Supplier data; no bioactivity
N-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]pentanamide C₁₅H₁₈N₂O₂ 258.32 Oxazole ring, 4-methylphenyl 3.80 Enhanced rigidity from oxazole
2-Methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pentanamide C₁₅H₁₉N₃O₃S₂ 353.46 Thiazole sulfonamide ~4.0* Increased polarity from sulfonamide

*Predicted values based on structural analogs.

Key Observations:

Aromatic Substituent Effects: The 4-methoxyphenyl group in N-(4-methoxyphenyl)pentanamide introduces polarity, reducing logP compared to the 4-methylphenyl analog. This likely enhances aqueous solubility, contributing to its anthelmintic efficacy . The 4-nitrophenoxy group in N-[4-(4-nitrophenoxy)phenyl]pentanamide increases molecular weight and electronic complexity, promoting intermolecular hydrogen bonds observed in its crystal structure .

Thiazole sulfonamide derivatives () exhibit higher polarity due to the sulfonamide group, which may enhance solubility but reduce blood-brain barrier penetration.

Halogen and Nitro Groups :

  • The 5-chloro and 4-nitro substituents in 5-chloro-N-(4-nitrophenyl)pentanamide increase electrophilicity, which could influence reactivity or metabolic stability .

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